(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
CAS No.:
Cat. No.: VC13820690
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H12N2 | 
|---|---|
| Molecular Weight | 160.22 g/mol | 
| IUPAC Name | 3-[(1R)-1-aminoethyl]-2-methylbenzonitrile | 
| Standard InChI | InChI=1S/C10H12N2/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5,8H,12H2,1-2H3/t8-/m1/s1 | 
| Standard InChI Key | YTEBMMMMLOOMBA-MRVPVSSYSA-N | 
| Isomeric SMILES | CC1=C(C=CC=C1[C@@H](C)N)C#N | 
| SMILES | CC1=C(C=CC=C1C(C)N)C#N | 
| Canonical SMILES | CC1=C(C=CC=C1C(C)N)C#N | 
Introduction
Structural and Physicochemical Properties
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS 1336454-90-0) features a benzonitrile core substituted with a methyl group at the 2-position and a chiral 1-aminoethyl moiety at the 3-position. Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol . Key physicochemical parameters include:
| Property | Value | 
|---|---|
| Density | 1.0 ± 0.1 g/cm³ | 
| Boiling Point | 273.9 ± 28.0 °C at 760 mmHg | 
| Flash Point | 119.4 ± 24.0 °C | 
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | 
| Refractive Index | 1.550 | 
| LogP | 1.33 | 
| Exact Mass | 160.100052 | 
| Storage Conditions | 2–8°C, protected from light | 
The compound’s chiral center confers stereospecific interactions with biological targets, making it critical for enantioselective synthesis . Its moderate lipophilicity (LogP = 1.33) suggests favorable membrane permeability, a trait exploited in drug design .
Synthesis and Scalability
Synthetic Routes
The synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile typically involves asymmetric catalysis or resolution techniques. A scalable route reported by Scattolin et al. (2023) employs a chlorophthalazine intermediate (Compound 12) undergoing nucleophilic aromatic substitution (SNAr) with the title compound’s hydrochloride salt . Key steps include:
- 
Activation: Treatment of the chlorophthalazine with phosphorus oxychloride in acetonitrile.
 - 
Coupling: SNAr reaction with (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride in tert-amyl alcohol (tAmOH) using MgCl₂ and DIPEA as bases .
This method achieves 72–87% yield on multi-kilogram scales, avoiding chromatographic purification through crystallization . 
Process Optimization
Recent advancements focus on eliminating hazardous reagents. For instance, replacing traditional Boc-protection with turbo-Grignard reagents reduces side reactions, improving throughput . Storage stability is enhanced by maintaining the compound under inert gas (N₂/Ar) at 2–8°C .
Pharmacological Applications
SOS1-KRAS Interaction Inhibition
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a key component of MRTX0902, a brain-penetrant SOS1 inhibitor currently in Phase I trials . SOS1 regulates KRAS cycling between GDP- and GTP-bound states; disrupting this interaction sensitizes cancer cells to KRAS inhibitors like MRTX849 .
- 
In vitro: MRTX0902 exhibits SOS1 K₁ = 3.9 nM and cellular IC₅₀ = 165 nM in MKN1 gastric cancer cells .
 - 
In vivo: Oral co-administration with MRTX849 induces tumor regression in MIA PaCa-2 xenograft models, surpassing monotherapy efficacy .
 
Structure-Activity Relationships (SAR)
Substituent effects on the benzonitrile core profoundly impact potency:
- 
2-Methyl Group: Introduces steric hindrance, improving selectivity for SOS1’s hydrophobic pocket .
 - 
3-Aminoethyl Chirality: The (R)-configuration enhances binding affinity by 10-fold compared to the (S)-enantiomer .
 - 
Lipophilic Additions: Combining 2-Me and 3-CF₃ groups (Compound 10) boosts K₁ to 13 nM, attributed to enhanced hydrophobic interactions .
 
Comparative Analysis with Analogues
| Compound | Structural Difference | SOS1 K₁ (nM) | Key Feature | 
|---|---|---|---|
| (R)-3-(1-Aminoethyl)-2-methylbenzonitrile | Baseline | 3.9 | High brain penetration | 
| (R)-4-(1-Aminoethyl)benzonitrile | Para-substitution | 202 | Reduced cellular potency | 
| BAY-293 | Macrocyclic thiophene | 113 | Peptidomimetic design | 
| MRTX0902 | Pyridopyridazine core | 3.9 | Clinical candidate | 
The title compound’s 2-methyl and chiral amine groups confer superior target engagement compared to analogues .
Future Directions
- 
Combination Therapies: Pairing MRTX0902 with KRASG12C inhibitors may overcome resistance in pancreatic and lung cancers .
 - 
CNS Metastases: Brain-penetrant properties warrant exploration in glioblastoma models .
 - 
Stereoselective Synthesis: Developing biocatalytic routes could enhance enantiomeric excess (ee) beyond 99.6% .
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume